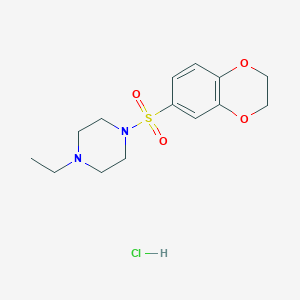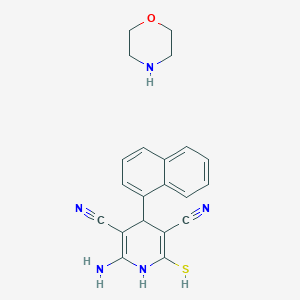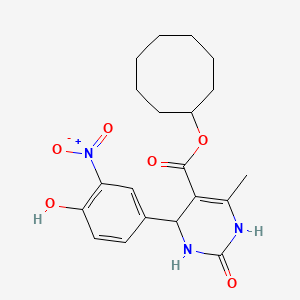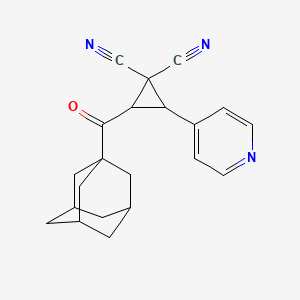![molecular formula C22H22ClNO3S2 B4991526 (5Z)-5-[[5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4991526.png)
(5Z)-5-[[5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5Z)-5-[[5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dimethylphenoxyethoxy moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[[5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by the reaction of an appropriate α-haloketone with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the thiazolidinone intermediate with a chlorophenyl derivative, often through a nucleophilic substitution reaction.
Attachment of the Dimethylphenoxyethoxy Moiety: This final step can be accomplished by reacting the intermediate with a dimethylphenoxyethoxy derivative, typically under basic or acidic conditions to facilitate the ether formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the thiazolidinone ring.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial and anti-inflammatory properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential anticancer properties. Thiazolidinones have been shown to inhibit the growth of various cancer cell lines, and this compound could be a candidate for further research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
(5Z)-5-[[5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Unique due to its specific substituents.
Thiazolidinone Derivatives: General class with diverse biological activities.
Chlorophenyl Compounds: Known for their antimicrobial properties.
Dimethylphenoxyethoxy Derivatives: Often used in the synthesis of pharmaceuticals.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
(5Z)-5-[[5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3S2/c1-4-24-21(25)20(29-22(24)28)13-16-12-17(23)5-6-19(16)27-8-7-26-18-10-14(2)9-15(3)11-18/h5-6,9-13H,4,7-8H2,1-3H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWONBDZYBZAE-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=CC(=CC(=C3)C)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=CC(=CC(=C3)C)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide](/img/structure/B4991443.png)
![1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4991458.png)
![3-Methyl-4-nitro-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4991478.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B4991479.png)
![4-({[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4991480.png)

![(2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B4991491.png)
![2,4-dichloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4991495.png)

![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4991500.png)
![N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4991513.png)

![4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID](/img/structure/B4991516.png)

